molecular formula C20H26N4O B10966536 [4-(1-Adamantyl)-3,5-dimethyl-1H-pyrazol-1-YL](1-methyl-1H-pyrazol-5-YL)methanone

[4-(1-Adamantyl)-3,5-dimethyl-1H-pyrazol-1-YL](1-methyl-1H-pyrazol-5-YL)methanone

Cat. No.: B10966536
M. Wt: 338.4 g/mol
InChI Key: PWSOKGFBWMRLAM-UHFFFAOYSA-N
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Description

The compound 4-(1-Adamantyl)-3,5-dimethyl-1H-pyrazol-1-YLmethanone is a complex organic molecule featuring adamantane and pyrazole moieties. Adamantane is a diamondoid hydrocarbon known for its stability and unique cage-like structure, while pyrazole is a five-membered heterocyclic compound containing two nitrogen atoms. This combination of structures imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Adamantyl)-3,5-dimethyl-1H-pyrazol-1-YLmethanone typically involves multi-step organic reactions. One common method starts with the preparation of the adamantyl and pyrazole precursors. The adamantyl group can be introduced via a Friedel-Crafts alkylation reaction, while the pyrazole rings are often synthesized through cyclization reactions involving hydrazines and 1,3-diketones.

A typical synthetic route might involve:

    Formation of the Adamantyl Intermediate: Reacting adamantane with a suitable halogenating agent to form 1-adamantyl halide.

    Synthesis of Pyrazole Rings: Cyclization of 3,5-dimethyl-1H-pyrazole and 1-methyl-1H-pyrazole using hydrazine and a diketone.

    Coupling Reaction: The final step involves coupling the adamantyl intermediate with the pyrazole rings under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-(1-Adamantyl)-3,5-dimethyl-1H-pyrazol-1-YLmethanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used For example, oxidation might yield carboxylic acids, while reduction could produce alcohols

Scientific Research Applications

4-(1-Adamantyl)-3,5-dimethyl-1H-pyrazol-1-YLmethanone: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound, including antimicrobial, antiviral, and anticancer activities.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders and infectious diseases.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(1-Adamantyl)-3,5-dimethyl-1H-pyrazol-1-YLmethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The adamantyl group can enhance the compound’s stability and membrane permeability, while the pyrazole rings can participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylamine: Known for its antiviral properties, particularly against influenza.

    3,5-Dimethylpyrazole: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.

    1-Methyl-1H-pyrazole: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

4-(1-Adamantyl)-3,5-dimethyl-1H-pyrazol-1-YLmethanone: is unique due to the combination of the adamantyl and pyrazole moieties, which confer distinct chemical and physical properties. This combination enhances its potential for diverse applications, particularly in fields requiring stable, bioactive compounds.

4-(1-Adamantyl)-3,5-dimethyl-1H-pyrazol-1-YLmethanone , covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C20H26N4O

Molecular Weight

338.4 g/mol

IUPAC Name

[4-(1-adamantyl)-3,5-dimethylpyrazol-1-yl]-(2-methylpyrazol-3-yl)methanone

InChI

InChI=1S/C20H26N4O/c1-12-18(20-9-14-6-15(10-20)8-16(7-14)11-20)13(2)24(22-12)19(25)17-4-5-21-23(17)3/h4-5,14-16H,6-11H2,1-3H3

InChI Key

PWSOKGFBWMRLAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC=NN2C)C)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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